1-Methoxy-4-methyl-2-nitrobenzene
Overview
Description
1-Methoxy-4-methyl-2-nitrobenzene is a chemical compound that is a derivative of nitrobenzene, where a methoxy group and a methyl group are substituted on the benzene ring. This compound is related to various other compounds that have been synthesized and studied for their potential applications in different fields, including organic synthesis, material science, and pharmacology.
Synthesis Analysis
The synthesis of compounds related to 1-Methoxy-4-methyl-2-nitrobenzene involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized 4-hydroxyquinolines after the reduction of the nitro group . Another related compound, 1,2-bis(methoxyaminooxy)ethane, when oxidized with PbO2, yields 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, which can undergo further reactions to form other derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Methoxy-4-methyl-2-nitrobenzene has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structures of new organic compounds bearing a 2-methoxy-4-nitrobenzeneamine moiety have been elucidated, showing that they crystallize in different systems with specific space groups . The structure of 3,4-methylenedioxy-nitrobenzene, another related compound, was also determined by X-ray crystallography, revealing that all atoms are coplanar .
Chemical Reactions Analysis
The chemical reactions involving methoxy-nitrobenzene derivatives are diverse. For example, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to the formation of an unexpected isomer, demonstrating the complexity of reactions these compounds can undergo . Nitration reactions of 4-methoxyazoxybenzenes have been studied, showing specific product formation and isomerization behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-nitrobenzene derivatives are influenced by their molecular structure. The thermal properties of certain compounds containing the 2-methoxy-4-nitrobenzeneamine moiety have been investigated, providing insights into their stability and potential applications . The association constants and relative chemical shifts of molecular complexes formed with methoxyindoles have been determined, indicating the strength of interactions and potential for complex formation .
Scientific Research Applications
Reaction with Diazomethane : A study found that treating 1,3,6-trihydroxy-2-methyl-4-nitrobenzene with diazomethane produced not only the expected 1-methoxy derivative but also a novel compound, confirmed by X-ray analysis (Jones et al., 1977).
Synthesis of 4-Methoxyphenol : A new method to synthesize 4-methoxyphenol was studied, where 4-methoxy-1-nitrobenzene is produced by substituting 4-chloro-1-nitrobenzene, and then converted to 4-methoxyphenol (Cai‐Guang Jian, 2000).
Structural Study of Methoxybenzenes : The structures of various methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, were reported, demonstrating how the methoxy groups affect the overall structure of these compounds (Fun et al., 1997).
Study of 2,4-Diiodo-3-nitroanisole : Research on 1,3-diiodo-4-methoxy-2-nitrobenzene revealed details about its crystal structure and intermolecular interactions (Li et al., 2012).
Atmospheric Reactivity with Hydroxyl Radicals : A study examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, showing the formation of nitroguaiacol isomers, suggesting their use as biomass burning emission gas tracers (Lauraguais et al., 2014).
Electronic Spectra of Nitrobenzenes : The electronic spectra of nitrobenzenes with various donor groups, including methoxy, were studied, showing shifts in the wavelength bands (Corbett, 1967).
Synthesis of 6-Methoxy-2-benzoxazolinone : An improved method was developed for synthesizing 6-Methoxy-2-benzoxazolinone, involving the formation and reduction of 5-methoxy-2-nitrophenol (Richey et al., 1975).
Mercury-NMR Spectrum of an Organomercury Compound : The study of 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene provided insights into mercury-mercury spin-spin coupling in organomercury compounds (Deacon et al., 1984).
properties
IUPAC Name |
1-methoxy-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMURXRPLMVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029152 | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-methyl-2-nitrobenzene | |
CAS RN |
119-10-8 | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitro-p-tolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHOXY-4-METHYL-2-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B4205T5ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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